molecular formula C17H15N3 B11855726 4-(3,4-Dihydroquinolin-1(2h)-yl)quinazoline CAS No. 6637-36-1

4-(3,4-Dihydroquinolin-1(2h)-yl)quinazoline

Cat. No.: B11855726
CAS No.: 6637-36-1
M. Wt: 261.32 g/mol
InChI Key: NVOKTPNLFPWRFT-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is a heterocyclic compound that features both quinazoline and dihydroquinoline moieties. These structures are known for their biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline typically involves the reaction of quinazoline derivatives with dihydroquinoline intermediatesSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline rings .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Quinazolines are known for their ability to inhibit various receptor tyrosine kinases (RTKs) and microtubule dynamics, which are crucial in cancer cell proliferation and survival. The compound 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline has shown promise as a multi-targeted anticancer agent by inhibiting key pathways involved in tumor growth.

Case Studies

  • A study demonstrated that quinazoline derivatives exhibit significant inhibition of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor (PDGFR-β) at low nanomolar concentrations. These compounds were effective against various cancer cell lines, including those associated with breast and prostate cancers .
  • Another investigation into quinazoline derivatives indicated their potential as poly(ADP-ribose) polymerase inhibitors, which are beneficial in treating breast cancer by inducing apoptosis in cancer cells .

Antimicrobial Activity

Antibacterial Properties
Research has identified quinazoline derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. The design and synthesis of quinazoline-2,4(1H,3H)-dione derivatives have shown promising results as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV .

Case Studies

  • A series of synthesized quinazoline derivatives exhibited broad-spectrum antimicrobial activity. Among them, specific compounds demonstrated significant efficacy against resistant bacterial strains, suggesting their potential use as new antibiotics .
  • Comparative studies showed that these compounds outperformed standard drugs in terms of antibacterial activity, indicating their viability as therapeutic agents .

Insecticidal Activity

Quinazolines have also been explored for their insecticidal properties. For instance, certain derivatives exhibited larvicidal activity against mosquito larvae, with high mortality rates observed at specific concentrations . The estimated lethal concentration (LC50) values indicated a promising potential for developing new insecticides based on these compounds.

Anti-inflammatory and Anticonvulsant Properties

Recent studies have highlighted the anti-inflammatory effects of various quinazoline derivatives. Compounds have been designed to modulate inflammatory pathways effectively, showing potential as anti-inflammatory agents comparable to established drugs like indomethacin . Additionally, some derivatives have been evaluated for anticonvulsant activity, demonstrating effectiveness similar to traditional anticonvulsant medications .

Summary Table of Applications

Application Description Key Findings
Anticancer Inhibition of RTKs and microtubule dynamicsEffective against EGFR, VEGFR-2; induces apoptosis in cancer cells
Antimicrobial Broad-spectrum activity against bacteriaOutperformed standard antibiotics; effective against resistant strains
Insecticidal Larvicidal activity against mosquito larvaeHigh mortality rates; potential for new insecticide development
Anti-inflammatory Modulation of inflammatory pathwaysComparable efficacy to indomethacin
Anticonvulsant Effectiveness in seizure modelsSimilar efficacy to established anticonvulsants

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Biological Activity

The compound 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is part of a diverse class of heterocyclic compounds known for their significant biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in relation to its anticancer, antimicrobial, and neuroprotective properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework combines the quinazoline and dihydroquinoline moieties, which are known for their pharmacological versatility. Various synthetic methods have been reported in the literature, including:

  • Condensation reactions involving substituted anilines and appropriate carbonyl compounds.
  • Cyclization techniques that facilitate the formation of the quinazoline ring system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity Assays : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
4aCaco-25.6
4bMCF-73.2
4cHCT-1164.0

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • Inhibition Studies : Derivatives have been tested against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antibacterial agents .
CompoundBacterial StrainZone of Inhibition (mm)
5aMRSA22
5bE. coli18
5cS. aureus20

Neuroprotective Activity

The neuroprotective effects of this compound are being explored in the context of Alzheimer's disease:

  • AChE Inhibition : Some derivatives have shown promising inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing Alzheimer's symptoms . The most potent AChE inhibitor identified had an IC50 value of 0.23 µM, comparable to existing treatments like donepezil.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation was conducted where various derivatives were tested against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity.
  • Antibacterial Screening : A series of quinazoline derivatives were synthesized and screened for antibacterial activity. The study concluded that certain substitutions led to a marked increase in efficacy against resistant strains.

Properties

CAS No.

6637-36-1

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)quinazoline

InChI

InChI=1S/C17H15N3/c1-4-10-16-13(6-1)7-5-11-20(16)17-14-8-2-3-9-15(14)18-12-19-17/h1-4,6,8-10,12H,5,7,11H2

InChI Key

NVOKTPNLFPWRFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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